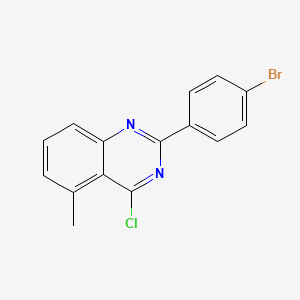
2-(4-Bromophenyl)-4-chloro-5-methylquinazoline
Overview
Description
2-(4-Bromophenyl)-4-chloro-5-methylquinazoline is a quinazoline derivative with a bromophenyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 5-position. Quinazolines are a class of heterocyclic aromatic organic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of this compound typically involves the bromination of phenyl groups followed by chlorination and methylation reactions.
Condensation Reactions: The quinazoline core can be constructed through condensation reactions involving o-aminobenzonitriles and halogenated benzaldehydes.
Industrial Production Methods: Large-scale production often employs continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Substitution reactions involve replacing hydrogen atoms with other functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Nucleophiles like sodium hydroxide (NaOH), electrophiles like hydrochloric acid (HCl)
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazolines with various functional groups
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
2-(4-Bromophenyl)-4-chloro-5-methylquinazoline is compared to other quinazoline derivatives, such as:
2-(4-Methoxyphenyl)-4-chloro-5-methylquinazoline: Similar structure but with a methoxy group instead of a bromo group.
2-(4-Nitrophenyl)-4-chloro-5-methylquinazoline: Contains a nitro group instead of a bromo group.
2-(4-Hydroxyphenyl)-4-chloro-5-methylquinazoline: Features a hydroxyl group instead of a bromo group.
Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical and biological properties compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-chloro-5-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2/c1-9-3-2-4-12-13(9)14(17)19-15(18-12)10-5-7-11(16)8-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAZOVNENXTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693085 | |
| Record name | 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-89-4 | |
| Record name | 2-(4-Bromophenyl)-4-chloro-5-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















